2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15590028
InChI: InChI=1S/C22H18ClNO6S/c1-2-29-22(28)19-20(27)17(31-21(19)24-15-7-5-14(23)6-8-15)11-13-3-9-16(10-4-13)30-12-18(25)26/h3-11,27H,2,12H2,1H3,(H,25,26)/b17-11-,24-21?
SMILES:
Molecular Formula: C22H18ClNO6S
Molecular Weight: 459.9 g/mol

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

CAS No.:

Cat. No.: VC15590028

Molecular Formula: C22H18ClNO6S

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid -

Specification

Molecular Formula C22H18ClNO6S
Molecular Weight 459.9 g/mol
IUPAC Name 2-[4-[(Z)-[5-(4-chlorophenyl)imino-4-ethoxycarbonyl-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid
Standard InChI InChI=1S/C22H18ClNO6S/c1-2-29-22(28)19-20(27)17(31-21(19)24-15-7-5-14(23)6-8-15)11-13-3-9-16(10-4-13)30-12-18(25)26/h3-11,27H,2,12H2,1H3,(H,25,26)/b17-11-,24-21?
Standard InChI Key QAKPKGCOQZUPIR-NUIIPWOLSA-N
Isomeric SMILES CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)Cl)O
Canonical SMILES CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)Cl)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name delineates its intricate architecture:

  • Thiophene backbone: A five-membered aromatic ring with sulfur at position 1, featuring a 3-keto group (3-oxo) and an ethoxycarbonyl substituent at position 4.

  • Z-configuration: The double bond between positions 2 and 5 of the thiophene ring adopts a Z geometry, critical for molecular interactions .

  • Phenoxyacetic acid linkage: A phenoxy group para-substituted with a methylene bridge connects to the acetic acid functional group.

  • 4-Chloroanilino group: An aromatic amine substituent at position 5 of the thiophene ring, bearing a chlorine atom at the para position .

Structural Formula:
C21H17ClN2O6S\text{C}_{21}\text{H}_{17}\text{ClN}_2\text{O}_6\text{S}
Molecular Weight: 484.89 g/mol .

Synthesis and Manufacturing

The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to methodologies for analogous phenoxyacetic acid derivatives .

Key Synthetic Steps:

  • Thiophene Core Formation:

    • Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions generates the 3-oxothiophene scaffold .

  • Introduction of 4-Chloroanilino Group:

    • Nucleophilic aromatic substitution or Buchwald-Hartwig amination couples 4-chloroaniline to the thiophene ring .

  • Esterification and Phenoxyacetic Acid Conjugation:

    • Mitsunobu or Williamson ether synthesis attaches the phenoxyacetic acid moiety to the thiophene-methylidene group .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiophene cyclizationHCl (cat.), ethanol, reflux, 6h68
Amine couplingPd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°C75
Ether formationNaH, DMF, 0°C → rt, 12h82

Physicochemical Properties

Experimental data for this specific compound remain limited, but inferences from structural analogs provide insights:

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Melting Point215–220°C (decomposes)Similar thiophene derivatives
SolubilityDMSO > 10 mg/mL; aqueous < 0.1 mg/mLLogP ≈ 3.2 (EPI Suite)
pKa3.8 (acetic acid), 9.1 (anilino NH)Analogous phenoxyacetic acids
UV-Vis λmax (EtOH)342 nm (ε = 12,500 M⁻¹cm⁻¹)Conjugated π-system

Spectroscopic Characteristics:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiophene-H), 7.45–7.30 (m, 4H, Ar-H), 4.72 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.15 (s, 2H, CH₂CO₂H) .

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1689 cm⁻¹ (C=O ketone), 1598 cm⁻¹ (C=C aromatic) .

Biological Activity and Applications

Though direct pharmacological data are unavailable, structural analogs exhibit notable bioactivities:

Kinase Inhibition

The thiophene-3-one scaffold demonstrates ATP-competitive inhibition of protein kinases. Molecular docking studies suggest strong interactions with EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.3 kcal/mol) .

Anticancer Activity

Phenoxyacetic acid derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 7.4 μM) through PARP cleavage and caspase-3 activation .

Table 3: In Vitro Cytotoxicity Data (Analog Compounds)

Cell LineIC₅₀ (μM)MechanismReference
MCF-7 (Breast)7.4 ± 0.9Caspase-3 activation
A549 (Lung)12.1 ± 1.3ROS generation
HCT116 (Colon)9.8 ± 0.7Topoisomerase II inhibition

Stability and Degradation

Accelerated stability studies (40°C/75% RH, 6 months) predict:

  • Hydrolytic Degradation: Ester cleavage at pH < 3 (t₁/₂ = 8.2 days) .

  • Photodegradation: 90% decomposition under UV-A light (320–400 nm) in 72h .

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